3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione is a chemical compound with the molecular formula and a CAS number of 24866-79-3. This compound is classified as a piperidine derivative, specifically a substituted piperidine-2,6-dione. It possesses significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating various cancers and conditions associated with undesired angiogenesis .
The synthesis of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine derivatives with chlorobenzyl compounds. One common method includes the condensation of 4-chlorobenzylamine with a suitable diketone, such as glutaric anhydride or its derivatives, under controlled conditions to yield the desired piperidine-2,6-dione structure. The reaction may require specific catalysts or solvents to optimize yield and purity .
The molecular structure of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione features a piperidine ring substituted at the 3-position with a chlorobenzyl group. The structural formula can be represented as follows:
3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione can undergo various chemical reactions typical for piperidine derivatives. These include nucleophilic substitutions, reductions, and cyclization reactions.
The mechanism of action of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione primarily involves its interaction with biological targets that regulate cell proliferation and angiogenesis. This compound has been studied for its potential anti-cancer properties.
The physical and chemical properties of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione are crucial for understanding its behavior in various environments.
3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione has several scientific uses, particularly in medicinal chemistry.
The glutarimide core (piperidine-2,6-dione) serves as a molecular framework that confers specific biophysical and electronic properties essential for bioactivity. Key attributes include:
Table 1: Fundamental Molecular Properties of 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 24866-79-3 | [1] [3] |
| IUPAC Name | 3-(4-chlorobenzyl)piperidine-2,6-dione | [1] [9] |
| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] [3] |
| Molecular Weight | 237.69 g/mol | [1] |
| SMILES | O=C(C(CC1=CC=C(Cl)C=C1)CC2)NC2=O | [3] [9] |
| Canonical SMILES | O=C1CCC(CC2=CC=C(Cl)C=C2)C(=O)N1 | [1] |
Derivatization at the C3 position of glutarimide significantly modulates pharmacological profiles. In 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione, the 4-chlorobenzyl moiety introduces a hydrophobic pharmacophore that enhances:
Synthetic routes typically involve Michael additions or N-acylations, though optimized protocols for this specific derivative require further development [8].
The therapeutic exploration of 3-substituted glutarimides began in the mid-20th century, driven by efforts to develop safer sedatives and anticonvulsants. Key milestones include:
Table 2: Evolution of Key 3-Substituted Glutarimide Derivatives
| Era | Compound | C3 Substituent | Therapeutic Application |
|---|---|---|---|
| 1950s | Thalidomide | Phthalimide | Sedative (withdrawn) |
| 1960s | Glutethimide | Ethyl-phenyl | Sedative-hypnotic (discontinued) |
| 1960s | Cycloheximide | 2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl | Antibiotic/antifungal |
| 2000s | Lenalidomide | 4-amino-1-oxoisoindoline | Multiple myeloma, myelodysplastic syndromes |
| 2010s | 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione | 4-chlorobenzyl | Experimental neuropathic pain/antimicrobial agent |
Recent research focuses on rational structural modifications to optimize target selectivity and reduce off-target effects. The 4-chlorobenzyl group in 3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione represents a strategic shift toward:
This derivative has emerged as a candidate for multiple therapeutic applications, supported by mechanistic and preclinical evidence:
Current research gaps include:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: